molecular formula C14H16ClN3O3 B2636958 ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate CAS No. 1311571-89-7

ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate

Cat. No.: B2636958
CAS No.: 1311571-89-7
M. Wt: 309.75
InChI Key: PVFJMNQWKAXDGF-UHFFFAOYSA-N
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Description

Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate is a complex organic compound that features a combination of functional groups, including a carbamate, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 3-chlorophenyl intermediate. This can be achieved through the chlorination of a phenyl compound under controlled conditions.

    Introduction of the Cyano Group: The next step involves the introduction of the cyano group. This can be done through a nucleophilic substitution reaction using a suitable cyanide source.

    Carbamoylation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with ethyl isocyanate under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Agrochemicals: It may serve as an intermediate in the production of pesticides or herbicides.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can act as a potential site for enzymatic reactions. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-(2-{[(4-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate: Similar structure with a different position of the chlorine atom.

    Methyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate: Similar structure with a different alkyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[3-[[(3-chlorophenyl)-cyanomethyl]amino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-2-21-14(20)17-7-6-13(19)18-12(9-16)10-4-3-5-11(15)8-10/h3-5,8,12H,2,6-7H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJMNQWKAXDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC(=O)NC(C#N)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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